N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide typically involves the condensation reaction between 4-methylacetophenone and morpholine-4-acetohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(4-toluidino)acetohydrazide
- N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide
Uniqueness
N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H21N3O2/c1-12-3-5-14(6-4-12)13(2)16-17-15(19)11-18-7-9-20-10-8-18/h3-6H,7-11H2,1-2H3,(H,17,19)/b16-13+ |
InChI Key |
IIRJSUZVPDPAHN-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CN2CCOCC2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CN2CCOCC2)C |
Origin of Product |
United States |
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